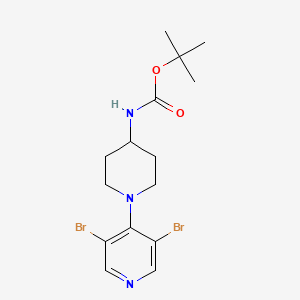

tert-Butyl (1-(3,5-dibromopyridin-4-yl)piperidin-4-yl)carbamate

CAS No.:

Cat. No.: VC13684844

Molecular Formula: C15H21Br2N3O2

Molecular Weight: 435.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H21Br2N3O2 |

|---|---|

| Molecular Weight | 435.15 g/mol |

| IUPAC Name | tert-butyl N-[1-(3,5-dibromopyridin-4-yl)piperidin-4-yl]carbamate |

| Standard InChI | InChI=1S/C15H21Br2N3O2/c1-15(2,3)22-14(21)19-10-4-6-20(7-5-10)13-11(16)8-18-9-12(13)17/h8-10H,4-7H2,1-3H3,(H,19,21) |

| Standard InChI Key | DSWUGWCWLPWUPS-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=NC=C2Br)Br |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(CC1)C2=C(C=NC=C2Br)Br |

Introduction

Synthesis and Reaction Pathways

Proposed Synthetic Routes

While no explicit synthesis of tert-butyl (1-(3,5-dibromopyridin-4-yl)piperidin-4-yl)carbamate is documented, its preparation can be inferred from analogous protocols:

-

Piperidine Functionalization:

-

Step 1: N-Boc protection of piperidin-4-amine using di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

-

Step 2: Nucleophilic aromatic substitution (SNAr) of 3,5-dibromopyridine with the Boc-protected piperidine. This step may require palladium catalysis or elevated temperatures to overcome the electron-deficient pyridine’s low reactivity .

-

-

Alternative Route:

-

Copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in the one-pot synthesis of tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine carboxylates . While this method achieves high yields (>95%) and rapid reaction times (~5 minutes), its applicability to dibromopyridine systems remains untested.

-

Challenges in Synthesis

-

Regioselectivity: The 3,5-dibromopyridin-4-yl group presents steric hindrance, potentially complicating piperidine coupling.

-

Stability: The Boc group may require careful handling under acidic or high-temperature conditions to prevent deprotection .

Physicochemical Properties

Predicted Properties

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 400 MHz):

-

¹³C NMR:

Mass Spectrometry

-

ESI-MS: m/z 458.0 [M+H]⁺ (calculated for C₁₅H₂₀Br₂N₃O₂).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume